molecular formula C22H22N6O2 B2526258 1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-N~4~-(1-phenylethyl)-1H-pyrazole-4-carboxamide CAS No. 1251693-75-0

1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-N~4~-(1-phenylethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2526258
CAS No.: 1251693-75-0
M. Wt: 402.458
InChI Key: ALGOTUVZFPFCTB-UHFFFAOYSA-N
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Description

1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-N~4~-(1-phenylethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H22N6O2 and its molecular weight is 402.458. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Novel derivatives of pyrazole and pyrazolopyrimidine have been synthesized and evaluated for their biological activities. For instance, Rahmouni et al. (2016) elaborated on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, demonstrating anticancer and anti-5-lipoxygenase agent capabilities. This study exemplifies the chemical creativity in harnessing pyrazole-based compounds for therapeutic purposes (Rahmouni et al., 2016).

Antitumor and Antimicrobial Activities

Research into pyrazole derivatives has also uncovered their potential in antitumor and antimicrobial applications. El‐Borai et al. (2013) focused on the microwave-assisted synthesis of new pyrazolopyridines and their subsequent antioxidant, antitumor, and antimicrobial activities, indicating the broad utility of these compounds in addressing various biomedical challenges (El‐Borai et al., 2013).

Chemoinformatic and Molecular Modeling Studies

The chemoinformatic exploration and molecular modeling of pyrazole derivatives have provided insights into their interaction with biological targets. Nassar et al. (2015) conducted a comprehensive synthesis and molecular modeling study of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, assessing them as anti-tumor agents and showcasing the integration of synthetic chemistry and computational methods in drug discovery (Nassar et al., 2015).

Antibacterial and Antifungal Applications

The antibacterial and antifungal properties of pyrazole and its derivatives have been an area of active investigation. Aghekyan et al. (2020) synthesized novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles, evaluating their antibacterial activity, thus contributing to the search for new antimicrobial agents (Aghekyan et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Oxadiazoles are known to have various biological activities, but without specific studies on this compound, it’s difficult to predict its exact mechanism .

Future Directions

Future research could involve synthesizing this compound and studying its physical and chemical properties, reactivity, and potential biological activity. It would also be important to assess its safety profile .

Properties

IUPAC Name

1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(1-phenylethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2/c1-4-19-26-22(30-27-19)17-10-11-23-20(12-17)28-15(3)18(13-24-28)21(29)25-14(2)16-8-6-5-7-9-16/h5-14H,4H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGOTUVZFPFCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=NC=C2)N3C(=C(C=N3)C(=O)NC(C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.